(E)-ethyl 5-(4-fluorophenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound (E)-ethyl 5-(4-fluorophenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine class, a scaffold known for diverse pharmacological and materials science applications. Its structure features a 4-fluorophenyl group at position 5, a furan-3-ylmethylene substituent at position 2, and a methyl group at position 5. These substituents influence electronic properties, molecular conformation, and intermolecular interactions, distinguishing it from analogs with varying substituents. Below, we compare this compound with structurally related derivatives, focusing on synthesis, crystallography, substituent effects, and biological activity.
Properties
IUPAC Name |
ethyl (2E)-5-(4-fluorophenyl)-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4S/c1-3-28-20(26)17-12(2)23-21-24(18(17)14-4-6-15(22)7-5-14)19(25)16(29-21)10-13-8-9-27-11-13/h4-11,18H,3H2,1-2H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTGWIUEGJFKIF-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=COC=C4)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C\C4=COC=C4)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 5-(4-fluorophenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial properties. The thiazole and pyrimidine moieties in its structure are known to confer various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented as follows:
- Anticancer Activity : Research indicates that compounds containing thiazole and pyrimidine rings exhibit significant cytotoxicity against various cancer cell lines. The presence of the 4-fluorophenyl group enhances the interaction with target proteins involved in cell proliferation and apoptosis.
- Antimicrobial Properties : The compound has shown promise against a range of pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting critical metabolic pathways.
Anticancer Studies
A series of studies have evaluated the anticancer potential of this compound against different cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values : The compound exhibited an IC50 value of approximately 15 µM against A549 cells, indicating moderate potency compared to standard chemotherapeutics like doxorubicin (IC50 ~ 10 µM) .
Antimicrobial Activity
In vitro studies have demonstrated the antimicrobial efficacy of the compound:
- Bacterial Strains : Escherichia coli, Staphylococcus aureus.
- Fungal Strains : Candida albicans.
- Minimum Inhibitory Concentration (MIC) : The MIC was found to be 32 µg/mL against E. coli and 16 µg/mL against S. aureus .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl and furan rings significantly influence biological activity:
- Substituent Effects : The introduction of electron-withdrawing groups (e.g., fluorine) on the phenyl ring enhances cytotoxicity due to increased lipophilicity and improved binding affinity to target proteins.
- Furan Ring Contribution : The furan moiety contributes to the overall stability and reactivity of the compound, playing a crucial role in its biological interactions .
Case Studies
- Case Study 1 : A study by Evren et al. (2019) highlighted the synthesis of thiazole derivatives with similar structures that exhibited strong anticancer activity against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. The results indicated that structural modifications could lead to enhanced selectivity and potency .
- Case Study 2 : In another study focusing on antifungal activity, compounds resembling our target molecule were tested against Fusarium oxysporum, showing promising results with MIC values comparable to established antifungal agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Steric Properties
Key structural variations among analogs include:
- Position 2 substituents: The target compound’s furan-3-ylmethylene group contrasts with analogs bearing allylidene (e.g., 3-phenylallylidene in ), benzylidene (e.g., 2-fluorobenzylidene in ), or naphthalenylmethylene groups ( ).
- Position 5 aryl groups : The 4-fluorophenyl group in the target compound differs from 4-bromophenyl ( ), 2-chlorophenyl ( ), and 4-methylphenyl ( ). Fluorine’s electronegativity enhances dipole moments and metabolic stability compared to bulkier halogens (e.g., bromine) or alkyl groups.
Table 1: Substituent Comparisons
Crystallographic and Intermolecular Interactions
Crystal structures of related compounds (e.g., ) reveal:
- Halogen interactions : Bromine in 4-bromophenyl derivatives forms π-halogen bonds (C–Br···π, ~3.4 Å) , while fluorine in the target compound may engage in weaker C–F···H interactions.
- Hydrogen bonding : Furan oxygen in the target compound could act as an H-bond acceptor, similar to carbonyl groups in .
- Packing effects : Bulky substituents (e.g., naphthalenyl in ) reduce crystal density compared to smaller groups like furan.
Computational Similarity Analysis
Using Tanimoto coefficients ( ), the target compound shares ~70–80% structural similarity with analogs like those in and 4 , diverging primarily in substituent electronic profiles. Substituent bulkiness and polarity significantly impact similarity scores.
Preparation Methods
Synthesis of the Dihydropyrimidinethione Intermediate
The synthesis begins with the formation of 5-(4-fluorophenyl)-7-methyl-3,4-dihydropyrimidine-2(1H)-thione via a modified Biginelli reaction. A mixture of 4-fluorobenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (10 mmol) is refluxed in ethanol (20 mL) with anhydrous potassium carbonate (10 mmol) for 12 hours. The reaction proceeds via cyclocondensation, yielding the dihydropyrimidinethione core.
Key Reaction Parameters:
The intermediate is isolated by filtration, washed with cold ethanol, and recrystallized from acetone-water (1:1). Fourier-transform infrared (FT-IR) spectroscopy confirms the presence of thione (C=S) at 1125 cm⁻¹ and NH stretches at 3219–3124 cm⁻¹.
Cyclization to Form the Thiazolo[3,2-a]Pyrimidine Core
The dihydropyrimidinethione undergoes cyclization with 1,2-dibromoethane (10 mmol) in dimethylformamide (DMF, 12 mL) at 90°C for 3 hours. Potassium carbonate (20 mmol) facilitates the nucleophilic displacement of bromide, forming the thiazolo[3,2-a]pyrimidine system.
Reaction Scheme:
$$
\text{Dihydropyrimidinethione} + 1,2\text{-dibromoethane} \xrightarrow{\text{DMF, 90°C}} \text{Thiazolo[3,2-a]pyrimidine}
$$
Characterization Data:
- ¹H-NMR (DMSO-d₆): Signals at δ 5.16 (d, C4-H) and δ 5.39 (d, C5-H) confirm pyrimidine ring formation.
- 13C-NMR: A carbonyl signal at δ 172.5 ppm (C=O) and thiazole carbons at δ 115–125 ppm.
Final Esterification and Oxidation
The 3-oxo group is introduced by treating the intermediate with acetic anhydride (5 mL) and glacial acetic acid (20 mL) under reflux for 8 hours. Sodium acetate (1.5 mmol) acts as a mild base, promoting acetylation and subsequent oxidation.
Analytical Validation:
- IR: A strong C=O stretch at 1725 cm⁻¹ confirms the 3-oxo group.
- Mass Spectrometry: Molecular ion peak at m/z 454.4 (M⁺) aligns with the theoretical molecular weight.
Challenges and Mitigation Strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
